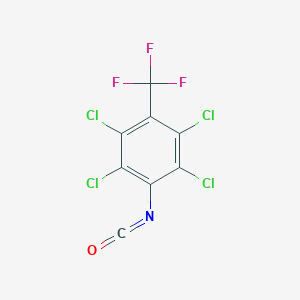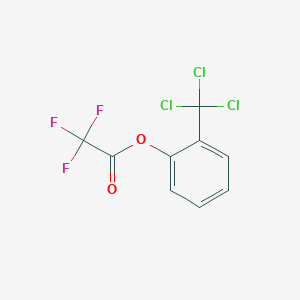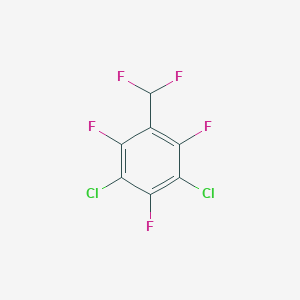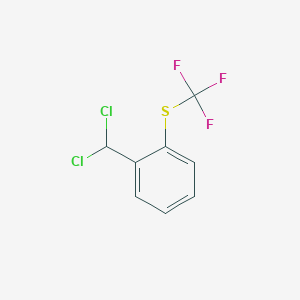
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% (2-PFTI-95) is an isocyanate compound with a wide range of applications in the chemical and pharmaceutical industries. 2-PFTI-95 is used as a reagent in the synthesis of pharmaceuticals, biocides, and other compounds. It is also used as an intermediate in the production of polyurethane foams, coatings, and adhesives. 2-PFTI-95 is a volatile, colorless liquid with a boiling point of around 100°C and a melting point of -45°C.
Applications De Recherche Scientifique
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and biocides. It is also used as a catalyst in the production of polyurethane foams, coatings, and adhesives. 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is also used in the synthesis of polymers and other materials.
Mécanisme D'action
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is an isocyanate compound, which means that it is capable of forming covalent bonds with other molecules. When it reacts with phenol, the two molecules form a covalent bond, which is then broken by the addition of a catalyst such as sodium hydroxide. This process results in the formation of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%.
Biochemical and Physiological Effects
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is a volatile, colorless liquid with a boiling point of around 100°C and a melting point of -45°C. It is not considered to be toxic, however, it can be irritating to the eyes and skin. It is also a flammable liquid, and should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% in laboratory experiments is its high purity, which is typically around 95%. This makes it ideal for use in the synthesis of a wide variety of compounds. However, it is a volatile liquid, and should be handled with caution. It is also flammable and can be irritating to the eyes and skin.
Orientations Futures
There are a number of potential future directions for the use of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95%. It could be used in the synthesis of new pharmaceuticals, biocides, and other compounds. It could also be used as a catalyst in the production of polyurethane foams, coatings, and adhesives. Additionally, it could be used in the synthesis of polymers and other materials. Finally, 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% could be used in the synthesis of new materials with improved properties.
Méthodes De Synthèse
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is synthesized from the reaction of phenol and trifluoromethylphenyl isocyanate. Phenol is reacted with trifluoromethylphenyl isocyanate in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at a temperature of around 70°C and the product is isolated by distillation. The yield of 2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate, 95% is typically around 95%.
Propriétés
IUPAC Name |
2-isocyanato-1-phenoxy-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)10-6-7-13(12(8-10)18-9-19)20-11-4-2-1-3-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORQPCPJJRBAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxy)-5-(trifluoromethyl)phenyl isocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)


![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)




![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)


